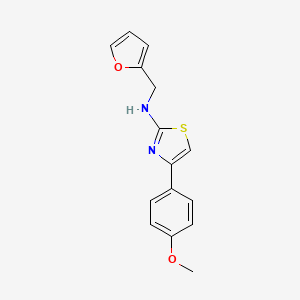

N-(2-furylmethyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-(2-furylmethyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine involves several steps, including reactions with thiourea, bromo-alkyl-ones, and various aldehydes. For example, 4-(6-Methoxynaphthalen-2-yl)thiazol-2-amine, a related compound, is prepared from 2-bromo-1-(6-methoxy-naphthalen-2-yl)alkyl-1-one and thiourea, with yields ranging from 72.1% to 94.8% (H. Ai, 2008).

Molecular Structure Analysis

Molecular and crystal structure analyses provide insights into the geometry, conformation, and intermolecular interactions of these compounds. For instance, N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide exhibits intermolecular N—H⋯N hydrogen bonds linking molecules into centrosymmetric dimers (Rong Wan et al., 2006).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming new structures with distinct properties. For example, the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide involves reactions with nucleophiles and active methylene compounds, leading to products like pyrazole derivatives (H. Hassaneen et al., 1991).

Wissenschaftliche Forschungsanwendungen

Palladium(II) and Platinum(II) Complexes with Benzimidazole Ligands

Research on palladium(II) and platinum(II) complexes containing benzimidazole ligands, which share a structural similarity with the chemical of interest through the incorporation of aromatic and heterocyclic components, has shown potential anticancer properties. These complexes have been synthesized and studied for their structures using various physico-chemical techniques, highlighting their potential in medicinal chemistry, particularly in cancer treatment (Ghani & Mansour, 2011).

Synthesis and Antimicrobial Evaluation of Novel 1,3-Thiazolan-4-one Derivatives

Another related area of research involves the synthesis of novel 1,3-thiazolan-4-one derivatives, which have been evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria. This study demonstrates the potential use of thiazole-containing compounds in developing new antimicrobial agents, suggesting a similar potential for N-(2-furylmethyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (Nagaraj et al., 2014).

Anticancer Evaluation of Thiazol-4-amine Derivatives

The synthesis of thiazol-4-amine derivatives and their evaluation for anticancer activity against human cancer cell lines present another application area. These compounds, including 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, demonstrate good to moderate activity, indicating the potential of thiazole-based compounds in cancer therapy (Yakantham et al., 2019).

Structure-Activity Profile of Triazoloquinazoline Adenosine Antagonists

Investigations into triazoloquinazoline adenosine antagonists, which include structural features similar to the query compound, have revealed their potential in modulating adenosine receptor activity. Such compounds have been explored for their therapeutic applications, including their role in cardiovascular diseases, demonstrating the versatility of heterocyclic compounds in drug discovery (Francis et al., 1988).

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-18-12-6-4-11(5-7-12)14-10-20-15(17-14)16-9-13-3-2-8-19-13/h2-8,10H,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKVFZOGQMUNSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-ylmethyl-[4-(4-methoxy-phenyl)-thiazol-2-yl]-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5553656.png)

![N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5553668.png)

![5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5553674.png)

![2-[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5553684.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5553740.png)